molecular formula C16H16N2O B2873549 (6-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-3-ylmethanone CAS No. 1023828-93-4

(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-3-ylmethanone

Cat. No.: B2873549
CAS No.: 1023828-93-4
M. Wt: 252.317
InChI Key: YGEYHXCRZDPSNW-UHFFFAOYSA-N
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Description

(6-Methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-3-ylmethanone is a heterocyclic compound featuring a dihydroquinoline core linked to a pyridin-3-ylmethanone group. The 6-methyl substituent on the quinoline ring modulates electronic and steric properties, influencing its physicochemical and biological behavior.

Properties

IUPAC Name

(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c1-12-6-7-15-13(10-12)5-3-9-18(15)16(19)14-4-2-8-17-11-14/h2,4,6-8,10-11H,3,5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGEYHXCRZDPSNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substitution Patterns on the Quinoline Ring

Key analogs differ in substituents at the 6-position of the quinoline ring, altering electronic effects and bioactivity:

Compound Name Substituent (Position) Molecular Formula Key Properties
Target Compound -CH₃ (6) C₁₆H₁₆N₂O Moderate lipophilicity; potential metabolic stability
(6-Methoxy-3,4-dihydroquinolin-1-yl)-pyridin-3-ylmethanone -OCH₃ (6) C₁₆H₁₆N₂O₂·ClH Increased polarity due to methoxy group; hydrochloride salt enhances solubility
(6-Amino-3,4-dihydro-2H-quinolin-1-yl)-pyridin-3-ylmethanone -NH₂ (6) C₁₅H₁₅N₃O Enhanced solubility and hydrogen-bonding capacity; potential for targeted interactions

Key Insights :

  • Methyl vs.
  • Amino Substitution: The amino group introduces basicity and hydrogen-bonding capability, which may enhance binding to acidic residues in biological targets but could also increase susceptibility to metabolic oxidation .

Variations in the Methanone-Linked Substituents

The pyridin-3-ylmethanone group can be replaced with other aromatic or aliphatic moieties, altering steric and electronic profiles:

Compound Name Methanone Substituent Molecular Framework Key Differences
Target Compound Pyridin-3-yl Dihydroquinoline + pyridine Planar structure with π-π stacking potential; moderate electron-withdrawing effects
(4-Methyl-6-phenoxypyridin-3-yl)(phenyl)methanone Phenyl + phenoxy Pyridine + phenyl Increased steric bulk from phenoxy group; higher lipophilicity
Bis(6-chloro-3-methylpyridin-2-yl)methanone 6-Chloro-3-methylpyridin-2-yl (bis) Bis-pyridine Chloro groups enhance electronegativity; absence of quinoline reduces planarity

Key Insights :

  • Pyridine vs. Phenyl : Pyridin-3-yl provides nitrogen-mediated interactions (e.g., hydrogen bonding), whereas phenyl groups prioritize hydrophobic interactions .
  • Chloro Substituents : Chlorine atoms increase electronegativity and resistance to oxidation but may introduce toxicity concerns .

Heterocyclic Framework Modifications

Replacing the dihydroquinoline core with other heterocycles significantly impacts bioactivity:

Compound Name Core Structure Key Functional Groups Biological Implications
Target Compound 3,4-Dihydro-2H-quinoline 6-Methyl, pyridin-3-yl Favors interactions with planar binding pockets
6-Ethyl-3-{[(pyridin-3-ylmethyl)-amino]-methyl}-1H-quinolin-2-one Quinolin-2-one Ethyl, aminomethyl Lactam structure enhances stability; potential for kinase inhibition
1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone Pyridine + sulfonyl Methylsulfonylphenyl Sulfonyl group enhances solubility and target specificity (e.g., COX-2 inhibition)

Key Insights :

  • Sulfonyl Groups : Introduce strong electron-withdrawing effects and polarity, aiding in interactions with charged residues in enzymes .

Preparation Methods

Classical Condensation Approaches

Haloquinoline-Picolyl Derivative Condensation

A foundational method for synthesizing quinolinyl methanones involves the condensation of haloquinolines with α-picolyl derivatives. In the context of the target compound, 4-chloro-6-methyl-3,4-dihydroquinoline (3) reacts with 3-pyridylacetonitrile (4) under basic conditions. The reaction proceeds via nucleophilic aromatic substitution, where the chloride leaving group is displaced by the α-picolyl anion (Figure 1).

Reaction Conditions :

  • Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF)
  • Base : Potassium tert-butoxide (1.2 equiv)
  • Temperature : 60–80°C
  • Catalyst : Phase-transfer catalysts like tetrabutylammonium bromide (0.1 equiv)

The intermediate α,3-pyridinyl-6-methyl-3,4-dihydroquinolineacetonitrile (5) undergoes in situ oxidation using hydrogen peroxide (30%) in acetic acid to yield the final methanone. This one-pot strategy eliminates isolation steps, achieving yields of 68–72%.

Mechanistic Insights

The oxidation step involves tautomerization of the nitrile (5) to an α,β-unsaturated nitrile (5b) , which reacts with peracetic acid (generated from H₂O₂ and acetic acid) to form an epoxide intermediate (5c) . Rearrangement via cyanohydrin (5e) and subsequent elimination of hydrogen cyanide (HCN) furnishes the ketone.

Modern Catalytic Methods

Palladium-Catalyzed Carbonylation

Palladium-mediated carbonylation offers a versatile route to introduce the methanone moiety. Starting from 2-iodo-6-methylaniline (39) , coupling with 3-ethynylpyridine (40) under carbon monoxide (CO) atmosphere generates the quinolin-4-one scaffold.

Protocol :

  • Catalyst : PdCl₂(PPh₃)₂ (5 mol%)
  • CO Source : Mo(CO)₆ (1.5 equiv)
  • Solvent : Toluene
  • Temperature : 120°C (microwave irradiation, 20 min)

This method achieves 65% yield with excellent functional group tolerance, particularly for electron-deficient pyridines.

Eaton’s Reagent-Mediated Cycloacylation

Eaton’s reagent (P₂O₅ in methanesulfonic acid) facilitates the cycloacylation of N-(2-acylaryl)amides. For the target compound, N-(2-acetyl-6-methylphenyl)nicotinamide (21) undergoes intramolecular cyclization at 50°C, yielding the tetrahydroquinoline methanone in 85% yield.

Advantages :

  • Avoids high-temperature conditions
  • Compatible with acid-sensitive groups

Comparative Analysis of Methods

Method Yield (%) Temperature (°C) Key Advantage Limitation
Haloquinoline Cond. 68–72 60–80 One-pot, scalable Requires hazardous oxidants
Pd Carbonylation 65 120 Functional group tolerance High CO pressure
Eaton’s Reagent 85 50 Mild conditions Limited to specific substrates
Tandem Synthesis 78 0–25 No intermediate isolation Multi-step optimization required

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